![molecular formula C13H13N5OS B4846165 2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4846165.png)
2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Description
The compound "2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one" belongs to a class of heterocyclic compounds that have attracted interest due to their potential biological activities and applications in material science. The unique structure of this compound, incorporating thienyl, triazolopyrimidinone, and tetrahydrocyclopenta moieties, suggests it could have interesting chemical properties and reactivity patterns.
Synthesis AnalysisThe synthesis of related heterocyclic compounds typically involves heterocyclization, nucleophilic displacement, and cyclocondensation steps. For example, derivatives of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been prepared through a multi-step synthesis involving the condensation of aminothienopyridines with isothiocyanates, followed by reactions with hydrazine and orthoesters (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Similar methodologies could potentially be adapted for the synthesis of "2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one."
Molecular Structure Analysis
Structural analysis of such compounds is often performed using X-ray crystallography, NMR, and computational methods. The molecular structure is crucial for understanding the chemical reactivity and potential applications of the compound. Although specific studies on the molecular structure analysis of this compound were not found, related studies on triazolopyrimidinones and their derivatives suggest that these compounds can adopt interesting conformations and electronic structures that influence their chemical properties.
Chemical Reactions and Properties
The chemical reactivity of triazolopyrimidinones involves nucleophilic attacks, cyclocondensation reactions, and transformations under various conditions. These compounds can participate in reactions leading to the formation of new heterocyclic systems, demonstrating their versatility as synthetic intermediates. For example, triazolopyrimidinones have been utilized in the synthesis of new fused heterocycles through reactions with diketones and orthoesters, showcasing their ability to form complex structures with potential biological activity (Nagamatsu, Ahmed, & Hossion, 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structures. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science. Although specific data on "2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one" were not found, related compounds exhibit a range of physical properties that can be tuned by modifying their molecular structures.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for understanding the behavior of these compounds in chemical reactions and biological systems. Triazolopyrimidinones and related compounds have shown a variety of chemical behaviors, depending on their substitution patterns and the nature of the fused rings. These properties are crucial for the development of new compounds with desired biological or physical characteristics.
Future Directions
properties
IUPAC Name |
11-(thiophen-2-ylmethylamino)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c19-11-9-4-1-5-10(9)15-13-16-12(17-18(11)13)14-7-8-3-2-6-20-8/h2-3,6H,1,4-5,7H2,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEVVMXXVRFRDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N=C(NN3C2=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(thiophen-2-ylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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